2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a dichlorophenoxy group, a phenyl group, and a thieno[3,4-c]pyrazol moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with thieno[3,4-c]pyrazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions often result in the formation of new functional groups at the dichlorophenoxy site .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and infections.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. The compound’s structure allows it to bind effectively to the active site of COX-2, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide
- 2-(2,3-dichlorophenoxy)-N’-{(E)-[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylidene}aceto hydrazide
Uniqueness
What sets 2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide apart from similar compounds is its unique thieno[3,4-c]pyrazol moiety, which contributes to its distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it a promising candidate for further research and development in various fields .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2S/c20-12-6-7-17(15(21)8-12)26-9-18(25)22-19-14-10-27-11-16(14)23-24(19)13-4-2-1-3-5-13/h1-8H,9-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGDBSLSVVLYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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